4-Nerolidylcatechol

Description

Historical Background and Discovery

4-Nerolidylcatechol was first isolated in 1980 from the roots and leaves of Pothomorphe umbellata (syn. Piper umbellatum), a plant native to Brazil. Initial characterization revealed its unique structure combining a catechol moiety with a sesquiterpene side chain. Subsequent studies confirmed its presence in related species, including Piper peltatum, where it constitutes up to 5% of the dry root mass. Early pharmacological investigations in the 1990s highlighted its antioxidant properties, sparking broader interest in its therapeutic potential. The compound’s discovery marked a milestone in natural product chemistry, as it represented a rare example of a polyisoprenylated catechol derivative with dual aromatic and terpenoid features.

Chemical Taxonomy and Nomenclature

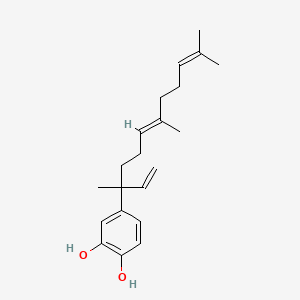

This compound belongs to the class of polyisoprenylated benzophenones , characterized by a benzoyl-CoA-derived aromatic core modified with terpenoid side chains. Its systematic IUPAC name is 4-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol . Key synonyms include:

Molecular Formula

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₃₀O₂ |

| Molecular weight | 314.5 g/mol |

| CAS Registry | 74683-11-7 |

The structure features a catechol group (1,2-dihydroxybenzene) at positions 1 and 2, with a 15-carbon nerolidyl chain at position 4. The nerolidyl moiety contains three isoprene units arranged in a trans-configuration, contributing to the molecule’s hydrophobicity.

Structural Classification as a Sesquiterpenoid

This compound is classified as a sesquiterpenoid , defined by its 15-carbon isoprenoid backbone derived from three isoprene units (C₅H₈). Its biosynthesis involves:

- Shikimate pathway : Generates the catechol aromatic core via benzoyl-CoA.

- Mevalonate pathway : Produces farnesyl pyrophosphate (C₁₅), the precursor to the nerolidyl chain.

Key Structural Features

- Catechol group : Enables redox activity and metal chelation.

- Nerolidyl side chain : Enhances membrane permeability and protein binding.

- Stereochemistry : The (6E)-configuration in the nerolidyl chain is critical for bioactivity, influencing molecular interactions with targets like Plasmodium falciparum’s hemozoin.

This hybrid structure places this compound at the intersection of phenolic and terpenoid biochemistry, enabling unique mechanisms of action.

Significance in Natural Product Research

This compound has emerged as a model compound for studying:

A. Multifunctional Bioactivity

B. Drug Design Innovations

- Stability optimization : O-Acylation (e.g., diacetyl derivatives) improves half-life from hours to days while retaining activity.

- Synergistic effects : Enhances efficacy of antimalarials like artemisinin by 44% in murine models.

C. Ecological Roles

Properties

IUPAC Name |

4-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-6-21(5,18-12-13-19(22)20(23)15-18)14-8-11-17(4)10-7-9-16(2)3/h6,9,11-13,15,22-23H,1,7-8,10,14H2,2-5H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZZDHDWRSFLAY-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74683-11-7 | |

| Record name | 1,2-Benzenediol, 4-(1-ethenyl-1,5,9-trimethyl-4,8-decadienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074683117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nerolidylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Plant Material Selection and Pretreatment

Piper peltatum roots serve as the primary source of 4-NC, with mature roots containing ≥5% dry weight of the compound. Protocols specify using roots cultivated under controlled conditions (e.g., Embrapa Amazônia Ocidental, Brazil), which are dried at 40°C for 72 hours and ground to a 2-mm particle size to optimize surface area for solvent penetration.

Solvent Extraction Techniques

Two principal methods dominate 4-NC extraction:

-

Ultrasonic-assisted extraction : A 1:1 chloroform-ethanol (CHCl₃:EtOH) mixture extracts 150 g of dried roots, achieving a 44.1% recovery rate (8.6 g crude extract) and 5.7% final yield. Ultrasound parameters include 40 kHz frequency and 30-minute cycles.

-

Traditional maceration : Earlier studies used static soaking in CHCl₃:EtOH (1:1) for 48 hours, though this method shows 15–20% lower efficiency compared to ultrasonic techniques.

Table 1: Comparative Extraction Yields

| Method | Solvent Ratio | Yield (%) | Reference |

|---|---|---|---|

| Ultrasonic extraction | CHCl₃:EtOH 1:1 | 5.7 | |

| Maceration | CHCl₃:EtOH 1:1 | 4.8 |

Purification and Isolation Protocols

Column Chromatography

Crude extracts undergo fractionation via silica gel chromatography (70–230 mesh) using a CHCl₃:EtOH (9:1) mobile phase. 4-NC elutes in the third fraction, with purity confirmed by:

Recrystallization

Further purification employs hexane-ethyl acetate (3:1) recrystallization, yielding >98% pure 4-NC crystals. Differential scanning calorimetry (DSC) confirms crystallinity with a melting point of 89–91°C.

Synthetic Derivatization for Enhanced Stability

Acetylation and Benzylation

To address 4-NC’s oxidative instability, semisynthetic derivatives are synthesized:

Table 2: Stability Comparison of 4-NC Derivatives

| Derivative | Half-life (h) | Bioactivity Improvement |

|---|---|---|

| 1,2-O,O-Diacetyl-4-NC | 48 | 2.3× (Plasmodium) |

| Native 4-NC | 12 | Baseline |

Advanced Formulation Strategies

Polycaprolactone Nanoparticle Encapsulation

4-NC-loaded nanoparticles (4-NCNPs) are prepared via solvent displacement:

Cyclodextrin Inclusion Complexes

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes enhance aqueous solubility:

-

Phase solubility studies : B₅-type diagram reveals 2:1 (4-NC:HP-β-CD) stoichiometry with stability constant K = 6,494 M⁻¹.

-

Freeze-drying method : Yields complexes with 12× higher dissolution rate than native 4-NC.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

4-Nerolidylcatechol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acylating and alkylating agents. For instance, O-acylation or O-alkylation of this compound provides derivatives with improved stability and significant in vitro antiplasmodial activity . Major products formed from these reactions include mono- and di-substituted derivatives, which exhibit enhanced biological properties .

Scientific Research Applications

Antimalarial Activity

4-Nerolidylcatechol has demonstrated significant antimalarial properties through various mechanisms. Research indicates that derivatives of this compound can inhibit isoprenoid biosynthesis and hemozoin formation in Plasmodium falciparum. A study reported that specific derivatives showed up to 50% inhibition of hemozoin formation in vitro, while in vivo studies on Plasmodium berghei-infected mice revealed a suppression of parasite growth by 44% at a dose of 50 mg/kg/day .

Table 1: Antimalarial Efficacy of this compound Derivatives

| Compound | Inhibition of Hemozoin Formation | In Vivo Efficacy (% suppression) |

|---|---|---|

| This compound | Up to 50% | - |

| O-Acylated Derivative | - | 44% at 50 mg/kg |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It exhibits protective effects against oxidative stress in erythrocyte membranes, with synthetic analogues showing comparable antioxidant activity to the parent compound. Notably, compounds derived from this compound demonstrated high hemobiocompatibility and protective effects against oxidative damage .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Assay Result | β-Carotene Assay Result |

|---|---|---|

| This compound | High Activity | High Activity |

| Synthetic Analogue (Compound 5) | Similar Activity | Similar Activity |

Anticancer Potential

This compound has shown promise in cancer research, particularly in inducing apoptosis in melanoma cell lines. It acts as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and inducing cell cycle arrest at the G1 phase. In vitro studies demonstrated that it could effectively induce reactive oxygen species (ROS) generation and apoptosis in melanoma cells .

Case Study: Melanoma Cell Lines

In a study involving melanoma cell lines, treatment with this compound resulted in significant cytotoxicity, with IC50 values around 41 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry and immunoblotting techniques .

Application in Nanotechnology

Recent advancements have explored the encapsulation of this compound in polymeric nanoparticles to enhance its stability and efficacy. A study showed that polycaprolactone nanoparticles loaded with this compound exhibited high encapsulation efficiency and maintained antifungal activity against Microsporum canis. This approach not only improved the solubility and stability of the compound but also reduced cytotoxicity compared to its free form .

Table 3: Nanoparticle Formulation Results

| Parameter | Result |

|---|---|

| Encapsulation Efficiency | High |

| Antifungal Activity | Effective against M. canis |

| Cytotoxicity | Reduced compared to free form |

Mechanism of Action

The mechanism of action of 4-Nerolidylcatechol involves multiple pathways. It inhibits hemozoin formation and isoprenoid biosynthesis in Plasmodium falciparum, which are crucial for the parasite’s survival . Additionally, it induces autophagy in human glioblastoma cells, leading to cell death . The compound also exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Artemisinin: Known for its potent antimalarial activity.

Curcumin: Exhibits antioxidant, anti-inflammatory, and anticancer properties.

Catechol: A simpler structure with antioxidant properties but lacks the extended biological activities of this compound.

Biological Activity

4-Nerolidylcatechol (4-NC) is a natural compound primarily isolated from the roots of Piper peltatum and has garnered attention for its diverse biological activities, including antimalarial, antioxidant, anti-inflammatory, and cytotoxic properties. This article explores the various biological activities of 4-NC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

4-NC is classified as a phenolic compound with a catechol structure. Its chemical formula is , and it exhibits significant instability in natural environments, which can affect its bioactivity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antimalarial Activity

Research has demonstrated that derivatives of 4-NC exhibit substantial antimalarial activity through multiple mechanisms:

- Inhibition of Isoprenoid Biosynthesis : 4-NC derivatives inhibit the biosynthesis of isoprenoid metabolites in Plasmodium falciparum cultures. For instance, the derivative 1,2-O,O-diacetyl-4-nerolidylcatechol showed a significant reduction in the levels of ubiquinone and menaquinone, which are crucial for the survival of the malaria parasite .

- Inhibition of Hemozoin Formation : The same derivative inhibited hemozoin formation by up to 50% in vitro, which is critical for the detoxification of heme produced during hemoglobin digestion by the parasite .

- In Vivo Efficacy : In animal models, particularly BALB/c mice infected with Plasmodium berghei, 4-NC derivatives demonstrated an average suppression rate of 44% at an oral dose of 50 mg/kg/day .

Antioxidant Properties

4-NC has been shown to possess significant antioxidant activity:

- Scavenging Free Radicals : In vitro studies indicate that 4-NC can effectively scavenge free radicals, thereby reducing oxidative stress. It was found to inhibit oxidation in a concentration-dependent manner in 3T3L1 cells .

- Comparison with Other Antioxidants : When tested alongside established antioxidants like α-tocopherol (vitamin E), 4-NC exhibited comparable protective effects against UVB-induced damage in skin cells .

Anti-inflammatory Effects

The compound has also been reported to exert anti-inflammatory effects:

- Matrix Metalloproteinase Inhibition : 4-NC inhibited MMP-9 activity in mouse skin models, suggesting potential applications in treating skin inflammation and aging .

- Mechanisms of Action : The anti-inflammatory properties may stem from its ability to modulate oxidative stress and inhibit pro-inflammatory cytokines.

Cytotoxicity and Antitumor Activity

Studies have highlighted the cytotoxic potential of 4-NC against various cancer cell lines:

- Cell Line Testing : In vitro assays revealed that 4-NC exhibits cytotoxic effects on melanoma cell lines (IC50 values ranging from 20 to 40 µM) and leukemia cells (HL-60 strain with IC50 around 57.4 µM) .

- Mechanism of Action : The cytotoxicity is associated with the induction of apoptosis through mitochondrial pathways and proteasome inhibition, leading to the accumulation of pro-apoptotic factors within tumor cells .

Larvicidal Activity

Research has also explored the potential use of 4-NC as a biocontrol agent against mosquito larvae:

- Effectiveness Against Larvae : In toxicity bioassays, 4-NC demonstrated larvicidal activity against Aedes aegypti, Cx. quinquefasciatus, and Anopheles darlingi with LC50 values indicating high efficacy (e.g., LC50 = 62 μg/mL for Aedes aegypti) .

- Genotoxic Effects : Additionally, genotoxicity assays indicated that exposure to certain concentrations resulted in cellular abnormalities in mosquito larvae, suggesting implications for reproductive health in these species .

Summary Table of Biological Activities

Q & A

Q. How can researchers identify structural features of 4-NC derivatives critical for antimalarial activity?

Methodological Answer: Utilize 3D Quantitative Structure-Activity Relationship (QSAR) modeling to correlate molecular descriptors (e.g., steric, electrostatic fields) with bioactivity. For example, a Partial Least-Squares (PLS)-based Molecular Field Analysis (MFA) model was validated using eight 4-NC derivatives, achieving a cross-validated , indicating strong predictive power for antimalarial inhibition . Computational tools like MarvinSketch and Open Babel aid in structural optimization and energy minimization .

Q. What methods are recommended for quantifying 4-NC in biological samples like plasma?

Methodological Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a validated approach. A protocol using a C18 column, mobile phase (methanol:acetonitrile:water = 62:20:18), and liquid-liquid extraction achieved a linear range of 1.0–80.0 µg/mL with a recovery rate of . The Limit of Quantification (LOQ) was 1.0 µg/mL, suitable for pharmacokinetic studies in rat plasma .

Q. How can the antioxidant activity of 4-NC be standardized in vitro?

Methodological Answer: Assess lipid peroxidation inhibition using Fe(II)-induced oxidative damage models. For example, 4-NC (0.1% w/w) demonstrated comparable antioxidant efficacy to α-tocopherol in erythrocyte ghost membranes, with IC50 values quantified via thiobarbituric acid reactive substances (TBARS) assays .

Q. What plant sources and extraction protocols yield high-purity 4-NC?

Methodological Answer: Piper peltatum and Piper umbellatum (syn. Pothomorphe spp.) are primary sources. Biomass optimization involves ethanol or methanol extraction followed by chromatographic purification (e.g., column chromatography). Stability studies recommend storage at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can computational models guide the synthesis of novel 4-NC derivatives with enhanced bioactivity?

Methodological Answer: Combine virtual screening with drug-likeness prediction (e.g., Lipinski’s Rule of Five) and ADMET profiling. A ChemBridge database screen (30,000 compounds) identified six candidates with improved antimalarial activity by aligning steric/electronic fields from the PLS-MFA model . Validate predictions using in vitro Plasmodium inhibition assays (IC50 < 0.67 µM) .

Q. What mechanistic insights explain 4-NC’s pro-apoptotic effects in p53-null leukemic cells?

Methodological Answer: Conduct flow cytometry with Annexin V/PI staining to quantify apoptosis in K562 cells. 4-NC (4.17–534.5 µM) induces caspase-dependent apoptosis independent of p53, as shown by mitochondrial membrane depolarization and cytochrome c release. Pair with RNA-seq to identify dysregulated pathways (e.g., Bcl-2 family proteins) .

Q. How can researchers resolve contradictions in 4-NC’s dual roles as an antioxidant and pro-oxidant?

Methodological Answer: Perform dose-dependent reactive oxygen species (ROS) assays (e.g., DCFH-DA probes) under varying redox conditions. At low concentrations (≤10 µM), 4-NC scavenges peroxyl radicals, while higher doses (>50 µM) may promote Fe(II)-mediated Fenton reactions, causing DNA damage. Context-specific effects depend on cellular glutathione levels .

Q. What strategies improve the pharmacokinetic profile of 4-NC derivatives for anti-inflammatory applications?

Methodological Answer: Design semi-synthetic analogs (e.g., LQFM002 ) via molecular simplification to retain phospholipase A2 (PLA2) inhibition while enhancing solubility. Pharmacokinetic studies in rodents using HPLC-UV revealed a short half-life (~2 hours), suggesting prodrug formulations or nanoencapsulation to prolong bioavailability .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.